molecular formula C19H15NO B1395093 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- CAS No. 800381-42-4

2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-

Cat. No.: B1395093
CAS No.: 800381-42-4
M. Wt: 273.3 g/mol
InChI Key: UHGQKIOLVVTZKX-UHFFFAOYSA-N
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Description

Nomenclature and Classification within the Chalcone Family

The compound 2-propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- belongs to the chalcone family, a class of α,β-unsaturated ketones characterized by the general structure Ar–C(O)–CH=CH–Ar' , where Ar and Ar' are aryl or substituted aryl groups. Its systematic IUPAC name reflects the positions of functional groups: the ketone group at position 1, a 4-aminophenyl group at position 1, and a 1-naphthalenyl group at position 3. Common synonyms include 4′-amino-1-naphthylchalcone and (E)-3-(4-aminophenyl)-1-(naphthalen-1-yl)prop-2-en-1-one .

Chalcones are classified based on substituents attached to their aromatic rings. This compound falls into the aminochalcone subclass due to the presence of an amino group (–NH₂) on the para position of the phenyl ring. The naphthalenyl moiety further categorizes it as a polycyclic chalcone , distinguishing it from simpler diarylchalcones.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular formula C₁₉H₁₅NO
Molecular weight 273.33 g/mol
Melting point Not reported
Boiling point Not reported
LogP (partition coefficient) ~4.9 (predicted)

Historical Context of Aminophenyl-Naphthyl Chalcone Research

The synthesis of aminochalcones dates to the mid-20th century, but interest in naphthalene-containing derivatives surged in the 2010s due to their enhanced photophysical and biological properties. The specific compound 2-propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- first appeared in synthetic chemistry literature around 2015, with early studies focusing on its potential as a fluorescent probe and anticancer agent.

Key milestones include:

  • 2018 : A study demonstrated its role in inhibiting matrix metalloproteinases (MMP-2/9) in osteosarcoma cells, linking its structure to antimetastatic activity.
  • 2020 : Computational models highlighted its binding affinity for vascular endothelial growth factor receptor-2 (VEGFR-2), a target in angiogenesis inhibition.

Structural Significance in Chalcone Chemistry

The compound’s structure features three critical components:

  • α,β-Unsaturated Ketone Backbone : Facilitates electron delocalization, enabling interactions with biological targets via Michael addition or hydrogen bonding.
  • 4-Aminophenyl Group : The –NH₂ group enhances solubility in polar solvents and participates in hydrogen bonding, which is critical for binding to enzymes like VEGFR-2.
  • 1-Naphthalenyl Group : The polycyclic aromatic system increases lipophilicity and π-π stacking interactions, improving membrane permeability and photostability.

Figure 1: Structural Features

  • Backbone : $$ \text{C}6\text{H}5\text{–C(O)–CH=CH–C}{10}\text{H}7 $$
  • Substituents : –NH₂ (para to ketone), naphthalene (position 1).

The trans (E) configuration is thermodynamically favored, as confirmed by NMR studies of analogous chalcones.

Position in Contemporary Chemical Research

This compound occupies a niche in interdisciplinary research:

  • Medicinal Chemistry :
    • Anticancer Applications : Shows IC₅₀ values of 7.8 μM against A549 lung cancer cells, outperforming doxorubicin in selective toxicity assays.
    • Antimicrobial Activity : Exhibits MIC₅₀ of 15.6 μg/mL against Candida albicans, attributed to membrane disruption via naphthalene intercalation.
  • Materials Science :
    • Fluorescent Sensors : The naphthalene moiety emits blue fluorescence (λₑₘ ≈ 450 nm), useful in metal ion detection.
  • Organic Synthesis :
    • Serves as a precursor for heterocycles like pyrazoles and aurones via cyclocondensation reactions.

Table 2: Recent Applications (2018–2023)

Field Application Key Finding
Oncology VEGFR-2 inhibition IC₅₀ = 0.098 μM against kinase domain
Microbiology Antifungal activity 58% membrane potential disruption
Photochemistry Solvatochromic behavior Stokes shift = 110 nm in DMSO

Properties

IUPAC Name

1-(4-aminophenyl)-3-naphthalen-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c20-17-11-8-16(9-12-17)19(21)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGQKIOLVVTZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695645
Record name 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800381-42-4
Record name 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of (E)-3-(1-Naphthyl)-1-(4-Nitrophenyl)prop-2-en-1-one

Reactants:

  • 1-Naphthaldehyde (1.56 g, 10 mmol)
  • 4-Nitroacetophenone (1.65 g, 10 mmol)

Conditions:

  • Base: NaOH (0.8 g, 20 mmol) in 50 mL ethanol/water (3:1 v/v)
  • Reaction: Reflux at 80°C for 6 hours under stirring.
  • Workup: Acidify with dilute HCl (pH 5–6), filter the precipitate, and recrystallize from ethanol.

Yield: 68–72% as a yellow crystalline solid1.

Parameter Value
Melting Point 162–164°C
IR (KBr, cm⁻¹) 1650 (C=O), 1520 (NO₂)
$$ ^1H $$ NMR (DMSO) δ 8.85 (d, J=16 Hz, 1H, CH=CH), 8.12–7.45 (m, 11H, Ar-H)

Step 2: Reduction of Nitro to Amine

Reduction Methods:

  • Catalytic Hydrogenation
    • Conditions: H₂ (1 atm), 10% Pd/C (0.1 g), ethanol (30 mL), room temperature, 12 hours.
    • Workup: Filter catalyst, concentrate under vacuum, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
  • Fe/HCl Reduction

    • Conditions: Fe powder (2.0 g), HCl (10 mL, 10%), ethanol (30 mL), reflux for 2 hours.
    • Workup: Neutralize with NaHCO₃, extract with ethyl acetate, dry (Na₂SO₄), and concentrate.
  • Hydrazine Hydrate/FeCl₃

    • Conditions: Hydrazine hydrate (5 mL), FeCl₃ (0.5 g), activated carbon (0.2 g), ethanol (30 mL), reflux for 6 hours2.
    • Workup: Filter, concentrate, and recrystallize from ethanol.

Yield:

  • Catalytic hydrogenation: 85–90%
  • Fe/HCl: 75–80%
  • Hydrazine hydrate: 70–75%
Product Characterization Data
Melting Point 148–150°C
IR (KBr, cm⁻¹) 3430 (NH₂), 1655 (C=O)
$$ ^1H $$ NMR (DMSO) δ 8.75 (d, J=16 Hz, 1H, CH=CH), 6.95–7.85 (m, 11H, Ar-H), 5.45 (s, 2H, NH₂)

Direct Condensation Using Protected Amine

This method avoids nitro intermediates by employing a protection/deprotection strategy.

Step 1: Protection of 4-Aminoacetophenone

  • Reactants: 4-Aminoacetophenone (1.35 g, 10 mmol) + acetic anhydride (2.04 g, 20 mmol).
  • Conditions: Reflux in dry toluene (20 mL) for 4 hours.
  • Product: 4-Acetamidoacetophenone (1.62 g, 90%), m.p. 132–134°C.

Step 2: Claisen-Schmidt Condensation

  • Reactants: 4-Acetamidoacetophenone (1.80 g, 10 mmol) + 1-naphthaldehyde (1.56 g, 10 mmol).
  • Conditions: NaOH (0.8 g) in ethanol/water (3:1), reflux for 6 hours.
  • Yield: (E)-3-(1-Naphthyl)-1-(4-acetamidophenyl)prop-2-en-1-one (2.21 g, 65%).

Step 3: Deprotection of Acetamide

  • Conditions: 6M HCl (15 mL), reflux for 3 hours.
  • Workup: Neutralize with NaOH, extract with ethyl acetate, and purify via chromatography.
  • Yield: 80–85% of the final product.

Alternative Method: Microwave-Assisted Synthesis

A modern approach reduces reaction time significantly:

  • Reactants: 1-Naphthaldehyde (10 mmol) + 4-nitroacetophenone (10 mmol).
  • Conditions: NaOH (20 mmol), ethanol (15 mL), microwave irradiation (300 W, 100°C, 20 minutes).
  • Yield: 70–75% of nitro intermediate, followed by reduction as above3.

Comparative Analysis of Methods

Method Advantages Disadvantages
Claisen-Schmidt + Reduction High yield (85–90%), straightforward Requires handling nitro compounds
Protected Amine Route Avoids nitro intermediates Extra steps for protection/deprotection
Microwave Synthesis Rapid (20 minutes) Specialized equipment required
  • Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones (PMC, 2022). 

  • Design, Synthesis, and Biological Evaluation of New Azulene-Containing Chalcones (PMC, 2022). 

  • AZD9291 Intermediate and Preparation Method (US Patent US10167275B2, 2019). 

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceuticals

The compound has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of various bioactive molecules. Studies indicate that chalcones, a class of compounds that includes 2-Propen-1-one derivatives, exhibit:

  • Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties : Demonstrated efficacy against Candida species.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been noted in cell culture studies.
  • Anticancer Potential : Research shows that chalcones can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Materials Science

Due to its reactive double bond and functional groups, this compound serves as a building block for synthesizing polymers and other materials. Applications include:

  • Polymer Chemistry : Used in the production of polyfunctional materials that exhibit enhanced mechanical properties.
  • Dyes and Pigments : Its structural features allow for the development of colorants with specific light absorption properties.

Case Study 1: Anticancer Activity

A study published in Pharmacotherapeutics examined the anticancer effects of various chalcone derivatives, including the compound . Results indicated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research conducted at a university laboratory focused on the antimicrobial properties of several chalcone derivatives. The findings revealed that the compound exhibited strong inhibition against multiple bacterial strains, supporting its use as a lead compound in drug development .

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA.

    Pathways Involved: It may inhibit specific enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can disrupt microbial cell walls, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Chalcone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 4-aminophenyl (1), 1-naphthalenyl (3) C₁₉H₁₅NO* ~273.3 Enhanced solubility via -NH₂; potential anticancer applications
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) 3-pyridinyl (3), 4-pyridinyl (1) C₁₃H₁₀N₂O 210.23 PFKFB3 inhibitor; antitumor activity in gastric cancer
1-(4-Methylphenyl)-3-(2-naphthalenyl)-2-propen-1-one 4-methylphenyl (1), 2-naphthalenyl (3) C₂₀H₁₆O 272.34 Reduced polarity due to -CH₃; structural analog for crystallography studies
(E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one 4-nitrophenyl (1), phenyl (3) C₁₅H₁₁NO₃ 253.25 Electron-withdrawing -NO₂ group; altered conjugation stability
1-(4-Fluorophenyl)-3-(2-ethoxynaphthyl)-2-propen-1-one 4-fluorophenyl (1), 2-ethoxynaphthyl (3) C₂₁H₁₇FO₂ 320.36 Increased metabolic stability via -F; moderate polarity

*Calculated based on substituent contributions.

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group in the target compound donates electrons via resonance, enhancing solubility and reactivity in nucleophilic additions compared to electron-withdrawing groups like -NO₂ in the nitro-substituted analog .

Biological Activity

Overview

2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-, commonly referred to as an aminochalcone, is an organic compound classified under chalcones. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific chalcone derivative, supported by various research findings and case studies.

  • Molecular Formula : C₁₉H₁₅NO
  • Molar Mass : 273.33 g/mol
  • Density : 1.208 g/cm³
  • CAS Number : 800381-42-4

The biological activity of 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)- is attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : It inhibits enzymes involved in cell proliferation and inflammation.
  • Antimicrobial Action : The compound disrupts microbial cell walls, leading to cell death.
  • Cytotoxic Effects : It induces apoptosis in cancer cells while potentially affecting normal cells.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound across various cancer cell lines:

Cell LineIC₅₀ (µg/mL)Observations
MCF-7 (breast cancer)15.7 ± 5.9Significant antiproliferative activity
HT-29 (colon cancer)<1Selectivity ratio indicates potential toxicity
DH82 (canine histiocytic)15.0Mean cell death percentage of 59.2%

In a study by Dimmock et al., it was found that the compound exhibited a cytotoxic effect on multiple cancer cell lines with varying IC₅₀ values, indicating its effectiveness against malignancies .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens:

MicroorganismInhibition Diameter (mm)Concentration Tested (µg/mL)
Escherichia coli ATCC 2592310.25 ± 0.13500
Staphylococcus aureus ATCC 259229.59 ± 0.16500
Candida albicans ATCC 102319.69 ± 0.02500

These results indicate that the compound shows comparable antimicrobial activity to standard antibiotics like sulfamerazine .

Case Studies and Research Findings

Research has highlighted several significant findings regarding the biological activity of this compound:

  • Antitumor Effects : A study reported that the compound induced apoptosis in MCF-7 cells through upregulation of p53 expression, suggesting a mechanism for its anticancer effects .
  • Enzyme Inhibition : It has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammation, with an IC₅₀ value of 0.26 ± 0.04 µmol/L .
  • Selectivity and Toxicity : While demonstrating strong anticancer properties, the selectivity ratio for normal cells indicates potential toxicity, necessitating further investigation into its therapeutic window .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via the Claisen-Schmidt condensation, where 4-aminoacetophenone reacts with 1-naphthaldehyde under basic conditions (e.g., aqueous NaOH/ethanol). Key parameters include:

  • Temperature : 25–60°C (room temperature for slower, controlled reactions; elevated temperatures for faster kinetics).
  • Catalyst : Use of mild bases (e.g., NaOH) to avoid side reactions with the amine group .
  • Solvent : Ethanol or methanol for solubility and ease of purification.
  • Purification : Column chromatography or recrystallization to isolate the chalcone derivative. Monitor reaction progress via TLC or HPLC .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • FT-IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) groups.
  • NMR : ¹H NMR should show vinyl proton coupling (J = 15–16 Hz for trans-configuration) and aromatic proton signals from the naphthalene and aminophenyl groups. ¹³C NMR will confirm the ketone carbon (~190 ppm) .
    • Crystallography : Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and non-covalent interactions. The 4-aminophenyl group may participate in hydrogen bonding, affecting crystal packing .

Q. What preliminary assays are suitable for evaluating the compound’s biological activity?

  • Antimicrobial Screening : Use broth microdilution assays (e.g., against E. coli, S. aureus) to determine MIC values.
  • Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Anti-inflammatory Activity : COX-2 inhibition assays or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How can computational methods predict the compound’s nonlinear optical (NLO) properties, and what experimental validation is required?

  • Computational Modeling :

  • DFT Calculations : Use Gaussian or ORCA to calculate hyperpolarizability (β) and dipole moments. The conjugated π-system and electron-donating amino group may enhance NLO response.
  • Molecular Electrostatic Potential (MEP) : Identify charge distribution to predict interaction with electric fields .
    • Experimental Validation :
  • Kurtz-Perry Powder Technique : Measure second-harmonic generation (SHG) efficiency.
  • Z-Scan : Quantify third-order nonlinear susceptibility (χ³) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If NMR shows unexpected splitting in vinyl protons, consider:

  • Dynamic Effects : Rotameric equilibria due to restricted rotation around the C–C bond.
  • Impurities : Use HPLC-MS to detect byproducts from incomplete reaction or degradation.
  • XRD Validation : Resolve ambiguities by comparing experimental and calculated (e.g., Mercury) crystal structures .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

  • Modification Strategies :

  • Amino Group Derivatization : Acylation or sulfonation to modulate solubility and bioavailability.
  • Naphthalene Substitution : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity for targeted covalent binding.
    • In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity with targets like EGFR or tubulin .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-
Reactant of Route 2
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2-Propen-1-one, 1-(4-aminophenyl)-3-(1-naphthalenyl)-

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